molecular formula C10H12N4 B13066074 3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine

Cat. No.: B13066074
M. Wt: 188.23 g/mol
InChI Key: YLNBYNJBZCMLJV-UHFFFAOYSA-N
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Description

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine is a heterocyclic compound that contains both pyrazole and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with pyridin-2-ylmethanamine under suitable conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as conductive polymers and catalysts.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-1-(pyridin-2-ylmethyl)-1H-indole
  • 3-Methyl-1-(pyridin-2-ylmethyl)-1H-pyrrole

Uniqueness

3-Methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-4-amine is unique due to its combination of pyrazole and pyridine moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

3-methyl-1-(pyridin-2-ylmethyl)pyrazol-4-amine

InChI

InChI=1S/C10H12N4/c1-8-10(11)7-14(13-8)6-9-4-2-3-5-12-9/h2-5,7H,6,11H2,1H3

InChI Key

YLNBYNJBZCMLJV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1N)CC2=CC=CC=N2

Origin of Product

United States

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